N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-15-11-10(8-17-13(14)18-11)12(19)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,19)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYJIQCUCWBWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733721 | |
| Record name | N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-73-9 | |
| Record name | N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 2-Chloro-4-(Methylamino)Pyrimidine-5-Carboxylic Acid
The process begins with 2,4-dichloropyrimidine-5-carboxylic acid as the starting material. Selective substitution of the 4-chloro group is achieved using methylamine under controlled conditions. Key parameters include:
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Temperature : 0–25°C to minimize side reactions.
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Stoichiometry : A 1.2:1 molar ratio of methylamine to dichloropyrimidine ensures complete substitution at the 4-position while preserving the 2-chloro group.
The intermediate 2-chloro-4-(methylamino)pyrimidine-5-carboxylic acid is isolated via acid-base extraction, yielding >85% purity prior to crystallization.
Step 2: Amide Bond Formation with Benzylamine
The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , a reagent renowned for high coupling efficiency. Benzylamine is introduced in a 1.5:1 molar ratio to the activated acid, facilitated by:
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Base : N,N-Diisopropylethylamine (DIPEA) to maintain a pH >8.
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Reaction Time : 12–18 hours at room temperature.
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Workup : Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the final product with >90% HPLC purity.
Alternative Methodologies in Pyrimidine Carboxamide Synthesis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, substituting the 4-chloro group with methylamine under microwave conditions (100°C, 30 minutes) achieves comparable yields (78–82%) to conventional methods.
Solid-Phase Synthesis
Immobilized benzylamine on Wang resin enables iterative coupling and substitution steps. This approach, though less common, offers advantages in parallel synthesis for high-throughput screening.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Methylamine Concentration | 1.2 equivalents | Prevents over-substitution at C2 |
| Coupling Reagent | HATU over EDCl/HOBt | Higher amidation efficiency (95%) |
| Solvent Polarity | DMF > THF | Enhances nucleophilicity of amines |
Analytical Characterization and Quality Control
Chromatographic Analysis
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO- d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, benzyl-H), 2.85 (s, 3H, N-CH3).
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¹³C NMR : 165.2 ppm (C=O), 158.1 ppm (C-Cl), 137.5 ppm (pyrimidine-C4).
Challenges and Limitations in Current Synthetic Approaches
Regioselectivity Issues
Competing substitution at C2 can occur if methylamine is used in excess, necessitating precise stoichiometric control.
Chemical Reactions Analysis
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for substitution reactions, oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis and Reactions
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its chemical properties allow it to undergo several reactions:
- Substitution Reactions : The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.
- Oxidation and Reduction Reactions : The compound can be oxidized to N-oxide derivatives or reduced to form amine derivatives.
- Condensation Reactions : The carboxamide group can react with aldehydes or ketones to form imines or enamines.
These reactions are facilitated by common reagents like sodium hydride for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in biological processes. Its mechanism of action often involves binding to the active sites of enzymes such as kinases, thereby blocking their activity. This property is being explored for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders .
Neuroleptic Activity
In studies focused on neuroleptic activity, derivatives of this compound have shown promising results in inhibiting apomorphine-induced stereotyped behavior in animal models. For instance, certain synthesized benzamides demonstrated significantly enhanced activity compared to standard drugs like metoclopramide and haloperidol, suggesting potential use in psychotic disorders .
Therapeutic Potential
The compound is under investigation for its potential as a therapeutic agent across various medical conditions:
- Cancer Treatment : It has shown efficacy as a potent androgen receptor antagonist, which is crucial for managing prostate cancer and other androgen-dependent conditions .
- Anti-inflammatory Effects : Some derivatives exhibit strong anti-inflammatory properties by effectively inhibiting COX enzymes, which are critical targets in the treatment of inflammatory diseases .
Industrial Applications
This compound is utilized in the development of new materials and chemical processes. Its versatility in chemical reactions makes it a valuable component in creating novel compounds with potential applications in pharmaceuticals and other industries.
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their activity . This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects . The compound may also interact with receptors and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized in Table 1 .
Table 1: Structural Comparison of Pyrimidine Carboxamide Derivatives
Key Observations:
- Positional Substitution: The target compound’s 2-chloro and 4-methylamino groups contrast with the 5-chloro and 2-sulfonyl groups in ’s analog, which may alter steric and electronic profiles .
- Carboxamide Substituents : The benzyl group in the target compound vs. pyridinyl () or fluorobenzyl () groups affects lipophilicity and target engagement .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Properties
Key Findings:
- Binding Affinity: The thienopyrimidine analog () exhibits superior binding energy (−10.8 kcal/mol) compared to the reference inhibitor (−8.2 kcal/mol), likely due to its extended alkyl chain and fused heterocycle .
- Electronic Effects: The methylamino group in the target compound may improve hydrogen-bonding interactions with biological targets compared to electron-withdrawing substituents like sulfonyl .
Biological Activity
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its pyrimidine core, which is substituted with a benzyl group, a chlorine atom, and a methylamino group. This unique structure contributes to its biological activity by interacting with various molecular targets.
The compound primarily functions through the inhibition of specific enzymes and receptors involved in critical biological processes. It has been shown to act as an inhibitor of kinases, which play a vital role in cellular signaling pathways. By binding to the active sites of these enzymes, this compound can modulate various cellular functions, including proliferation and apoptosis .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor properties. For example, derivatives with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models. A notable study found that certain analogues demonstrated IC50 values in the nanomolar range against specific cancer cell lines, highlighting their potential as therapeutic agents .
Antiviral Activity
The compound has also shown promise as an antiviral agent. In studies involving analogues with a benzyl group, maximal cytoprotection was observed without significant cytotoxicity. These compounds exhibited IC50 values ranging from 21 to 230 nM against viral targets, suggesting that modifications to the benzyl group significantly enhance antiviral efficacy .
Neuroleptic Activity
In neuropharmacological studies, this compound and its derivatives have been evaluated for their neuroleptic activity. One analogue was reported to be significantly more active than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in animal models. This suggests potential applications in treating psychotic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | IC50 Values (nM) |
|---|---|---|
| Antitumor | Inhibition of tumor growth in cancer models | < 100 |
| Antiviral | Cytoprotection without cytotoxicity | 21 - 230 |
| Neuroleptic | Inhibition of stereotyped behavior | 15 times > metoclopramide |
Case Studies
- Antitumor Efficacy : A study evaluating the antitumor effects of N-benzyl derivatives found that certain compounds significantly reduced tumor volume in xenograft models, demonstrating their potential as anticancer agents.
- Antiviral Screening : In vitro assays revealed that analogues of this compound provided substantial protection against viral infections while maintaining high cell viability rates.
- Neuropharmacological Evaluation : A series of benzamide derivatives were synthesized and tested for neuroleptic activity, revealing that modifications to the benzyl group enhanced the overall efficacy compared to standard treatments like haloperidol .
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide, and what are the critical reaction conditions?
The compound is synthesized via multi-step protocols involving acylation, amination, and cyclization. A key intermediate, 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine, undergoes acylation with substituted benzoyl chlorides (e.g., 4-bromobenzoyl chloride) under reflux in solvents like THF. Subsequent amination with methylamine and Boc-protection (tert-butoxycarbonyl) is critical to prevent side reactions during radiofluorination . For radioisotope labeling, diaryliodonium salts (e.g., precursor 15 ) are used due to challenges in conventional nucleophilic substitution with [¹⁸F]fluoride, which fails under harsh conditions (high temperature, extended reaction times) .
Q. How is the structural integrity of this compound validated during synthesis?
Analytical methods include:
- Reverse-phase HPLC (Luna C18 column, 70% aqueous TFA/30% methanol) to assess purity (>98%) .
- LC-MS (m/z 150–750 range) and ¹H/¹³C NMR for functional group verification. For example, Boc-protected intermediates show characteristic tert-butyl peaks at δ 1.4 ppm in ¹H NMR .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation .
Advanced Research Questions
Q. What methodological challenges arise in radiofluorination of this compound, and how are they resolved?
Conventional [¹⁸F]fluoride substitution fails due to weak electron-withdrawing groups on the pyrimidine ring. Instead, diaryliodonium salt precursors (e.g., 15 ) enable regioselective radiofluorination. Key steps include:
Q. How is the metabolic stability of this compound evaluated in vivo, and what insights do metabolite profiles provide?
In primate studies, radio-HPLC of plasma samples (using MeOH:H₂O:Et₃N mobile phase) reveals:
- 43% unchanged compound at 12 minutes post-injection, declining to 26% by 60 minutes.
- Five radiometabolites ([¹⁸F]A–E ) with lower lipophilicity (shorter HPLC retention times), suggesting phase I/II modifications like oxidation or glucuronidation. These metabolites show minimal brain penetration, preserving receptor-specific PET signals .
- Protein binding assays confirm high plasma protein affinity, requiring methanol precipitation (91.5% extraction efficiency) for accurate quantification .
Q. What strategies are used to resolve contradictions in pharmacological specificity data for this compound?
While the compound exhibits high affinity for mGluR1 (IC₅₀ = 1.8 nM), off-target screening (Ki >10,000 nM for 5-HT, D1–D5, and σ receptors) validates selectivity. Methodological approaches include:
- Competitive binding assays using transfected cell lines (e.g., HEK293 expressing mGluR1/5).
- Blocking studies with antagonists (e.g., JNJ16259685) to confirm reversible receptor engagement .
- Dose-dependent PET imaging in primates to correlate brain uptake with receptor density .
Methodological Design Considerations
Q. How are stability studies designed to assess this compound under physiological conditions?
- In vitro stability : Incubation with whole blood and plasma (30 min, RT), followed by methanol deproteinization and radio-HPLC to quantify intact compound (>90% stability) .
- Free fraction analysis : Equilibrium dialysis or ultrafiltration to measure unbound compound in plasma (<5% free fraction), critical for pharmacokinetic modeling .
Q. What experimental controls are essential for ensuring reproducibility in radiofluorination workflows?
- Precursor validation : NMR and HRMS to confirm iodonium salt purity.
- Radiolysis mitigation : Adding ascorbic acid (0.1% w/v) to [¹⁸F] formulations.
- Decay correction : γ-counting with half-life-adjusted normalization .
Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
